Cas no 1396811-86-1 (8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane structure
1396811-86-1 structure
商品名:8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
CAS番号:1396811-86-1
MF:C15H16F3NO3S
メガワット:347.352653503418
CID:5400953

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane 化学的及び物理的性質

名前と識別子

    • 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-[4-(trifluoromethoxy)phenyl]methanone
    • 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
    • インチ: 1S/C15H16F3NO3S/c16-15(17,18)22-12-3-1-11(2-4-12)13(20)19-7-5-14(6-8-19)21-9-10-23-14/h1-4H,5-10H2
    • InChIKey: YJVCBHBPZZCTMJ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC2(OCCS2)CC1)(C1=CC=C(OC(F)(F)F)C=C1)=O

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6279-0623-4mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
4mg
$66.0 2023-09-09
Life Chemicals
F6279-0623-1mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
1mg
$54.0 2023-09-09
Life Chemicals
F6279-0623-25mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
25mg
$109.0 2023-09-09
Life Chemicals
F6279-0623-15mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
15mg
$89.0 2023-09-09
Life Chemicals
F6279-0623-30mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
30mg
$119.0 2023-09-09
Life Chemicals
F6279-0623-50mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
50mg
$160.0 2023-09-09
Life Chemicals
F6279-0623-5μmol
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
5μmol
$63.0 2023-09-09
Life Chemicals
F6279-0623-40mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
40mg
$140.0 2023-09-09
Life Chemicals
F6279-0623-20μmol
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6279-0623-20mg
8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
1396811-86-1
20mg
$99.0 2023-09-09

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane 関連文献

8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decaneに関する追加情報

Compound CAS No. 1396811-86-1: 8-[4-(Trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

The compound CAS No. 1396811-86-1, also known as 8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane, is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, the nitrogen atom at position 8. The spiro structure is further modified by the presence of oxygen and sulfur atoms in the rings, giving rise to its unique chemical properties.

The core structure of this compound consists of a spiro[4.5]decane system, where one ring is a five-membered ring containing an oxygen atom (at position 1) and a sulfur atom (at position 4), while the other ring is a six-membered ring with an amino group at position 8. The substituent at position 8 is a benzoyl group, specifically a benzoyl group substituted with a trifluoromethoxy group at the para position. This substitution pattern is critical as it influences the electronic properties and bioavailability of the compound.

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in the development of novel drug candidates for central nervous system disorders. The trifluoromethoxy group is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for further preclinical and clinical evaluation. Additionally, the spiro structure contributes to its unique pharmacokinetic profile, which has been extensively studied using advanced computational modeling techniques.

One of the most promising applications of this compound lies in its potential as a modulator of ion channels, particularly voltage-gated sodium channels (Nav). Ion channel modulation is a critical area in drug discovery, as it holds potential for treating conditions such as epilepsy, chronic pain, and arrhythmias. The trifluoromethoxy substitution has been shown to enhance binding affinity to Nav channels, making this compound a valuable tool for exploring new therapeutic strategies.

Furthermore, recent advancements in synthetic chemistry have enabled more efficient routes for the synthesis of this compound. Traditional methods involved multi-step reactions with low yields; however, modern approaches utilizing microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved both yield and purity. These advancements have facilitated large-scale production for preclinical testing.

In terms of structural analysis, computational studies using density functional theory (DFT) have provided insights into the electronic distribution and conformational flexibility of this compound. The spiro system exhibits restricted rotation around the central nitrogen atom, which stabilizes certain conformations that are critical for its biological activity. Additionally, molecular dynamics simulations have revealed that the trifluoromethoxy group plays a pivotal role in stabilizing interactions within cellular membranes.

Another area of interest is the stereochemistry of this compound. The spiro structure introduces inherent chirality at position 8, leading to enantiomers that may exhibit different pharmacological profiles. Current research is focused on resolving these stereoisomers and evaluating their individual biological activities to better understand their therapeutic potential.

Despite its promising properties, challenges remain in fully harnessing the potential of CAS No. 1396811-86-1 for clinical applications. Issues such as off-target effects and bioavailability need to be addressed through further optimization studies. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to overcome these challenges and bring this compound closer to becoming a viable therapeutic agent.

In conclusion, CAS No. 1396811-86-1 represents a significant advancement in medicinal chemistry due to its unique structural features and promising pharmacological properties. With ongoing research focusing on optimizing its therapeutic profile and addressing current limitations, this compound holds great promise for future applications in treating various human diseases.

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